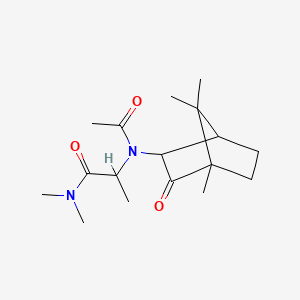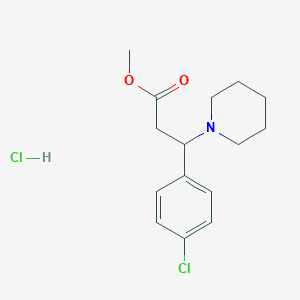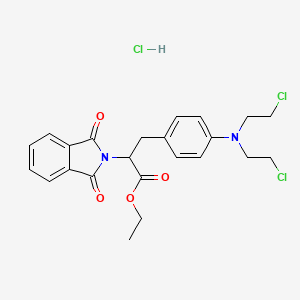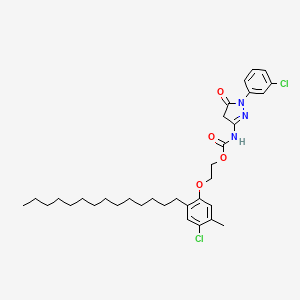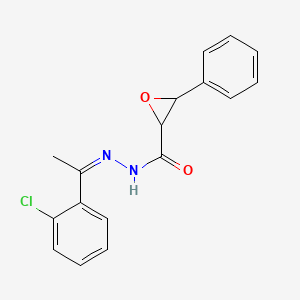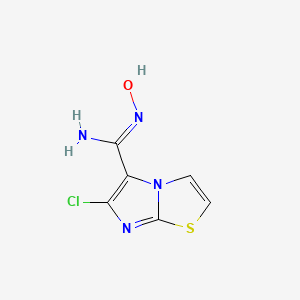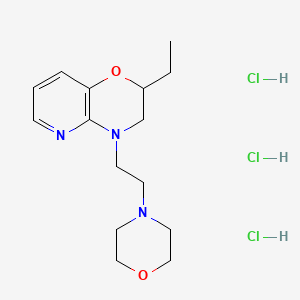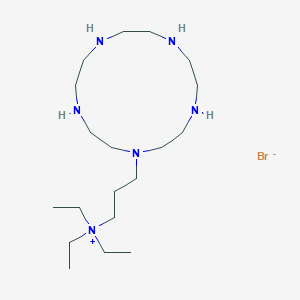
1-(2-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4491435 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4491435 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents].
Step 2: Intermediate formation under controlled conditions.
Step 3: Final product formation with purification steps.
Industrial Production Methods
In industrial settings, the production of BRN 4491435 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated systems are employed to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
BRN 4491435 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names], typically under [temperature] and [solvent] conditions.
Reduction: Reducing agents such as [agent names] are used, often in [solvent] at [temperature].
Substitution: Reagents like [agent names] are employed, with reactions occurring at [temperature] in [solvent].
Major Products Formed
The major products formed from these reactions include [product names], which have significant applications in various fields.
Applications De Recherche Scientifique
BRN 4491435 is utilized in numerous scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which BRN 4491435 exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules], influencing [biological pathways] and resulting in [specific effects]. The detailed molecular interactions and pathways are crucial for understanding its applications and potential side effects.
Comparaison Avec Des Composés Similaires
BRN 4491435 is compared with other similar compounds to highlight its uniqueness. Similar compounds include [compound names], which share some properties but differ in [specific aspects]. The comparison focuses on:
Structural Differences: Variations in molecular structure.
Reactivity: Differences in chemical reactivity and stability.
Applications: Unique applications and advantages of BRN 4491435 over similar compounds.
Conclusion
BRN 4491435 is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and reactivity make it a valuable asset in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and applications.
Propriétés
Numéro CAS |
93299-73-1 |
|---|---|
Formule moléculaire |
C14H10N4O |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-pyridin-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C14H10N4O/c1-2-7-12-11(6-1)18-13(9-19-12)16-17-14(18)10-5-3-4-8-15-10/h1-8H,9H2 |
Clé InChI |
OYXBBIOHKVASHE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


